N,N-二甲基-1,3-丙二胺-d6

描述

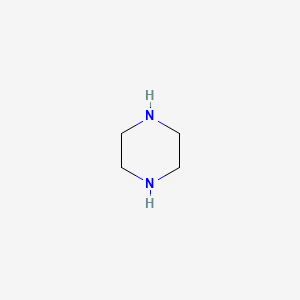

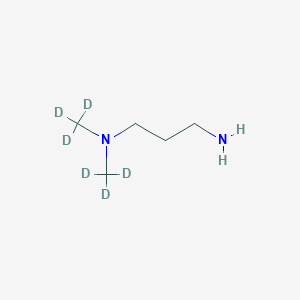

"N,N-Dimethyl-1,3-propylenediamine-d6" is a derivative of 1,3-propylenediamine, a chemical known for its role in various synthesis processes. This compound's "d6" designation indicates deuterium atoms, making it a labeled compound often used in NMR studies to understand reaction mechanisms and structural elucidations.

Synthesis Analysis

The synthesis of related compounds typically involves reactions with dimethylaminopropylamine or derivatization of 1,3-propylenediamine itself. For example, quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine have been synthesized using ethyl chloroacetate and chloroacetic acid, characterized by FTIR, Raman, and NMR spectroscopy, supported by Density Functional Theory (DFT) calculations (Kowałczyk, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to "N,N-Dimethyl-1,3-propylenediamine-d6" has been extensively analyzed using spectroscopic methods and theoretical calculations. For instance, the structural determination of related compounds indicates the importance of spectroscopic data in confirming molecular configurations, with DFT calculations providing deep insights into their geometrical and electronic structure (Atac et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving "N,N-Dimethyl-1,3-propylenediamine-d6" and its analogs often lead to the formation of complex structures, showcasing a range of reactivities. For example, novel catalytic oxidative coupling reactions have been developed for trace metals analysis, demonstrating the compound's utility in analytical chemistry (Lunvongsa et al., 2006).

Physical Properties Analysis

The physical properties of compounds like "N,N-Dimethyl-1,3-propylenediamine-d6" are crucial for understanding their behavior in different environments. These properties can be studied through various spectroscopic techniques, offering insights into their stability, solubility, and interaction with other molecules.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of "N,N-Dimethyl-1,3-propylenediamine-d6" derivatives, are influenced by their molecular structure. Detailed studies on their oxidation mechanisms, reactivity towards different substrates, and potential as catalysts highlight the versatile nature of these compounds in chemical syntheses and applications (Maleki & Nematollahi, 2013).

科学研究应用

化学合成和光谱特性

- N,N-二甲基-1,3-丙二胺-d6在化学合成中被使用,产生衍生物如1,1-二甲基-3-氧代-1,4-二氮杂环戊-1-铵盐和1,1-二甲基-1-羧甲基-3-氨基丙基氯化铵。这些化合物通过FTIR、拉曼和NMR光谱进行表征。密度泛函理论(DFT)计算与这些化合物的光谱特性(Kowalczyk, 2008)吻合。

反应条件的优化

- 该物质用于优化反应条件,如在与硬脂酸和3-二甲基氨基丙胺合成N,N-二甲基-N′-月桂酰-1,3-丙二胺时所示。优化包括反应温度、摩尔比和反应时间等变量(Fangyuan Yi, 2001)。

磁化率和压力效应

- 在物理领域,N,N-二甲基-1,3-丙二胺-d6有助于研究磁化率和Haldane间隙系统,重点关注磁性性质中的压力效应(Yamashita et al., 1999)。

电化学行为

- 通过循环伏安法研究N,N-二甲基-1,3-丙二胺-d6的衍生物在不同pH条件下的电化学行为,表明在阳极氧化中存在多种机制(Maleki & Nematollahi, 2013)。

氧化能力和抗氧化活性的测量

- 在生物和生物化学研究中,从N,N-二甲基-1,3-丙二胺-d6衍生的化合物用于测量血浆氧化能力和抗氧化潜力,显示随着年龄增长血浆氧化能力增加(Mehdi & Rizvi, 2013)。它还应用于评估葡萄酒样品的抗氧化能力,与酚类化合物的含量相关(Fogliano et al., 1999)。

光诱导还原转化

- 该物质参与光诱导还原转化,特别是在α,β-环氧酮转化为β-羟基酮的过程中(Hasegawa et al., 2004)。

表面活性剂性质和合成

- N,N-二甲基-1,3-丙二胺-d6在表面活性剂如十二烯酰二甲基氨基丙基甜菜碱(EDAB)的合成中发挥作用,并研究其性质(Lu et al., 2012)。

电化学-质谱研究

- 在分析化学中,它参与电化学-质谱研究,有助于了解水性电解质中衍生物氧化机制(Modestov等,2004)。

微量金属分析

- N,N-二甲基-1,3-丙二胺-d6衍生物用于开发微量金属分析的分析方法,增强对铜和铁等金属的检测(Lunvongsa et al., 2006)。

有机化学中的连续合成

- 其衍生物在有机化学中的连续合成过程中至关重要,特别是在表面活性剂和其他有机化合物的生产中(Meng et al., 2013)。

阳离子表面活性剂合成

- 该物质参与合成新型阳离子表面活性剂,促进了材料科学的进步 (Kang et al., 2011)。

聚合物科学中的氧化产物

- 在聚合物科学中,N,N-二甲基-1,3-丙二胺-d6衍生物被研究其作为抗氧化剂的电化学和光谱特性 (Rapta et al., 2009)。

安全和危害

属性

IUPAC Name |

N',N'-bis(trideuteriomethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-7(2)5-3-4-6/h3-6H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNMPGNGSSIWFP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N',N'-bis(trideuteriomethyl)propane-1,3-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。